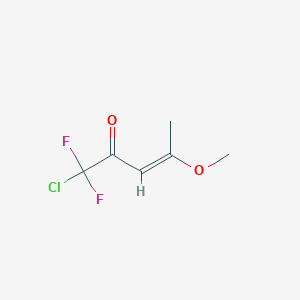![molecular formula C10H10N2OS B13480173 6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde is a heterocyclic compound that features a benzothiazole ring substituted with a dimethylamino group and an aldehyde group. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with dimethylformamide dimethyl acetal, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions: 6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
類似化合物との比較
Benzothiazole: A parent compound with similar structural features but lacking the dimethylamino and aldehyde groups.
2-Aminobenzothiazole: Similar structure but with an amino group instead of the dimethylamino group.
Benzothiazole-2-carbaldehyde: Similar structure but without the dimethylamino group.
Uniqueness: 6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2OS/c1-12(2)7-3-4-8-9(5-7)14-10(6-13)11-8/h3-6H,1-2H3 |
InChIキー |
IFYZXOCVJIVGRJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


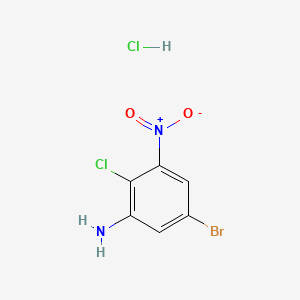


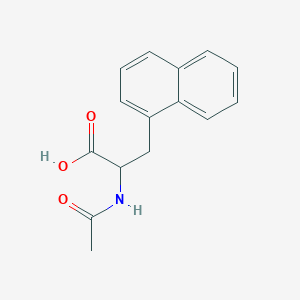
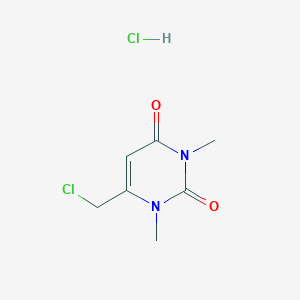
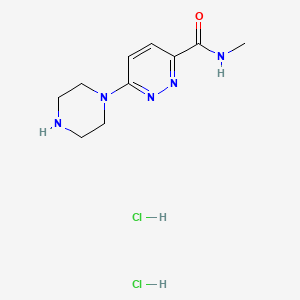
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
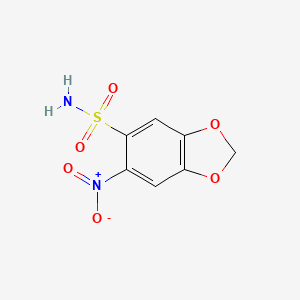
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)

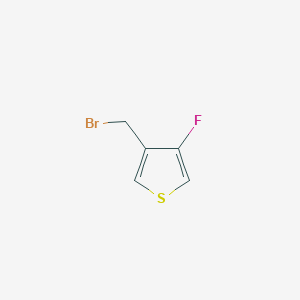
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)
